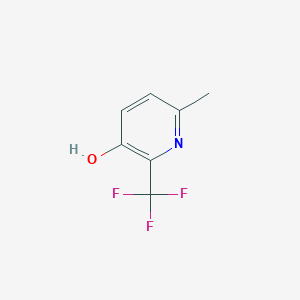
2,4,6-Trichlorophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorophenanthridine is a chlorinated aromatic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three chlorine atoms attached to the phenanthridine ring, which significantly influences its reactivity and stability.
Preparation Methods
The synthesis of 2,4,6-Trichlorophenanthridine typically involves the chlorination of phenanthridine. One common method is the direct chlorination of phenanthridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions.
Industrial production methods may involve more advanced techniques such as catalytic chlorination using specialized reactors to achieve higher yields and purity. These methods are designed to optimize reaction conditions, including temperature, pressure, and the concentration of reactants, to produce this compound efficiently.
Chemical Reactions Analysis
2,4,6-Trichlorophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions and can be catalyzed by bases or transition metals.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dechlorinated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: this compound can participate in coupling reactions with aryl or alkyl halides to form more complex aromatic compounds. These reactions often require palladium or nickel catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminophenanthridines, while oxidation may produce phenanthridinones.
Scientific Research Applications
2,4,6-Trichlorophenanthridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenanthridine involves its interaction with specific molecular targets. The chlorine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting cellular processes. The exact pathways and targets depend on the specific application and the nature of the derivatives used.
Comparison with Similar Compounds
2,4,6-Trichlorophenanthridine can be compared with other chlorinated aromatic compounds such as 2,4,6-Trichlorophenol and 2,4,6-Trichloro-1,3,5-triazine. While all these compounds contain three chlorine atoms, their chemical structures and reactivities differ significantly.
2,4,6-Trichlorophenol: This compound is known for its use as a pesticide and disinfectant. It undergoes similar substitution reactions but has different biological activities and applications.
2,4,6-Trichloro-1,3,5-triazine: Commonly used in the synthesis of herbicides and dyes, this compound exhibits distinct reactivity due to the presence of a triazine ring.
The uniqueness of this compound lies in its phenanthridine core, which imparts specific electronic and steric properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
38052-82-3 |
|---|---|
Molecular Formula |
C13H6Cl3N |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2,4,6-trichlorophenanthridine |
InChI |
InChI=1S/C13H6Cl3N/c14-7-5-10-8-3-1-2-4-9(8)13(16)17-12(10)11(15)6-7/h1-6H |
InChI Key |
XZCKKRZUGXGKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)Cl)N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)





![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)

![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)

